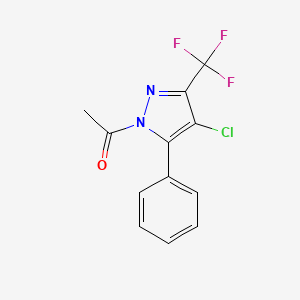

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole

Beschreibung

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group, acetyl (COCH₃) substituent, chloro (Cl) atom, and phenyl (C₆H₅) ring. This compound is part of a broader class of trifluoromethylpyrazoles, which are valued in agrochemical and pharmaceutical research for their metabolic stability and lipophilicity .

Eigenschaften

IUPAC Name |

1-[4-chloro-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O/c1-7(19)18-10(8-5-3-2-4-6-8)9(13)11(17-18)12(14,15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPFLWRZLABZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=C(C(=N1)C(F)(F)F)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168513 | |

| Record name | 1-[4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808764-29-6 | |

| Record name | 1-[4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808764-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Regioselective Pyrazole Ring Formation

The cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones is a classical approach. For trifluoromethyl-substituted pyrazoles, 3-trifluoromethyl-1-acetylpyrazoles are synthesized via reaction of hydrazines with trifluoromethylated diketones. For example:

- Hydrazine derivatives (e.g., acetylhydrazine) react with 1,1,1-trifluoro-3-phenylpropane-2,4-dione to yield 1-acetyl-3-trifluoromethylpyrazoles. Regioselectivity is influenced by steric and electronic factors, with the trifluoromethyl group preferentially occupying the 3-position.

- Acetylenic ketones (e.g., 4-chloro-1-phenyl-2-trifluoromethylpropynone) undergo cyclocondensation with hydrazines to form 4-chloro-5-phenylpyrazoles. The chloro substituent is introduced via chlorinated precursors.

Key Data :

| Starting Material | Reagent | Conditions | Yield | Regioselectivity (3-/5-) |

|---|---|---|---|---|

| 1,1,1-Trifluoro-3-phenylpropane-2,4-dione | Acetylhydrazine | EtOH, reflux, 8 h | 70% | 3-CF3, 5-Ph |

| 4-Chloro-1-phenyl-2-trifluoromethylpropynone | Methylhydrazine | DCM, 0–5°C, 3 h | 65% | 4-Cl, 5-Ph |

One-Pot Synthesis via Nitrile Imine Cycloaddition

(3+3)-Annulation with Mercaptoacetaldehyde

A scalable one-pot method involves in situ generation of nitrile imines and their reaction with mercaptoacetaldehyde:

- Nitrile imines (e.g., 1-acetyl-2-chloro-3-trifluoromethylhydrazonoyl bromide) are generated from hydrazonoyl halides. These react with mercaptoacetaldehyde in a (3+3)-annulation to form 5,6-dihydro-4H-1,3,4-thiadiazine intermediates, which undergo desulfurization with p-TsCl to yield 1-acetyl-4-chloropyrazoles.

- Regiochemical control : The trifluoromethyl group occupies the 3-position due to electronic stabilization, while the phenyl group directs to the 5-position via steric hindrance.

Optimized Conditions :

Post-Functionalization of Pre-Formed Pyrazoles

Chlorination and Acetylation

Pre-formed pyrazoles are functionalized to install chloro and acetyl groups:

- Chlorination : 1-Acetyl-3-trifluoromethyl-5-phenylpyrazole is treated with SOCl2 or PCl5 in DCM to introduce the 4-chloro substituent.

- Acetylation : Pyrazole NH groups are acetylated using acetic anhydride or acetyl chloride in the presence of base (e.g., Et3N).

Example :

- 3-Trifluoromethyl-5-phenylpyrazole → Chlorination with PCl5 → 4-Chloro-3-trifluoromethyl-5-phenylpyrazole (82% yield).

- Acetylation of the 1-position using Ac2O/Et3N → 1-Acetyl-4-chloro-3-trifluoromethyl-5-phenylpyrazole (75% yield).

Vilsmeier-Haack Formylation Followed by Oxidation

Formylation-Oxidation Sequence

The Vilsmeier-Haack reaction introduces a formyl group, which is oxidized to acetyl:

- 3-Trifluoromethyl-4-chloro-5-phenylpyrazole is formylated using POCl3/DMF to yield 1-formylpyrazole.

- Oxidation with KMnO4 or CrO3 converts the formyl group to acetyl.

Limitations : Over-oxidation risks require careful stoichiometric control.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step purification | 65–70% |

| One-Pot Synthesis | Scalable, fewer steps | Requires anhydrous conditions | 85–91% |

| Post-Functionalization | Flexibility in substituent addition | Risk of side reactions | 75–82% |

| Vilsmeier-Haack | Direct formylation | Over-oxidation challenges | 60–68% |

Analyse Chemischer Reaktionen

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following table compares key structural analogs, highlighting substituent variations and their implications:

Key Observations :

- Halogen Effects : Bromine substitution (as in the bromo analog) increases molecular weight and may alter photostability or bioactivity compared to chlorine .

- Aromatic vs.

- Functional Group Diversity : Pesticidal compounds like fipronil incorporate sulfinyl and nitrile groups, enhancing binding to GABA receptors—a feature absent in the acetylated target compound .

Crystallographic and Conformational Comparisons

- Planarity and Symmetry : The target compound’s trifluoromethyl and acetyl groups likely induce planarity in the pyrazole ring, similar to isostructural compounds in (triclinic, P̄1 symmetry). However, bulky substituents like phenyl may cause deviations, as seen in perpendicularly oriented aryl groups in related structures .

- Bond Angles and Torsion : highlights bond angles (e.g., N2—C2—C3 ≈ 109°) and torsion parameters influenced by trifluoromethyl and acetyl groups. Comparable derivatives in (e.g., C20H19F3N2O4) exhibit similar distortions due to steric and electronic effects .

Spectroscopic and Physicochemical Properties

- ¹H/¹⁹F NMR : The trifluoromethyl group produces a characteristic singlet near δ -60 ppm in ¹⁹F NMR. Acetyl and phenyl substituents influence chemical shifts in ¹H NMR, as seen in related pyrazoles () .

- IR Spectroscopy: Stretching vibrations for C=O (acetyl, ~1700 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹) are diagnostic markers .

Biologische Aktivität

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes an acetyl group, a chloro group, a phenyl group, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

- Molecular Formula : C12H8ClF3N2O

- Molecular Weight : 288.65 g/mol

- CAS Number : 231947-23-2

The compound's structural features contribute to its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer).

- GI50 Values : The compound showed promising growth inhibition with GI50 values reported at approximately 3.79 µM for MCF7 cells, indicating effective anticancer activity .

The biological activity of this pyrazole derivative is believed to involve several mechanisms:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various pathways.

- Inhibition of Kinases : Similar pyrazole derivatives have shown inhibition of key kinases involved in cancer progression, such as Aurora-A kinase, which is crucial for cell division and proliferation .

- Oxidative Stress Induction : The presence of the trifluoromethyl group can lead to the generation of reactive oxygen species (ROS), further contributing to cytotoxic effects against tumor cells.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

- Study on BRAF(V600E) Inhibition :

- Synergistic Effects with Chemotherapy :

Comparative Table of Biological Activities

| Activity Type | Compound Name | IC50/EC50 Values | Targeted Cell Lines |

|---|---|---|---|

| Anticancer | 1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole | GI50 ~ 3.79 µM | MCF7 |

| Anti-inflammatory | Various Pyrazole Derivatives | Varies | Inflammatory Models |

| BRAF Inhibition | Pyrazole Derivatives | Significant Inhibition | Melanoma Cell Lines |

Q & A

Q. What are the optimized synthetic routes for 1-acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For example, acetylated pyrazoles are synthesized by reacting substituted pyrazoles with acetyl chloride under reflux conditions . Regioselectivity is influenced by steric and electronic factors:

- Electron-withdrawing groups (e.g., trifluoromethyl) at position 3(5) direct acetylation to the adjacent nitrogen .

- Solvent polarity (e.g., acetic acid vs. dioxane) and temperature (reflux vs. room temperature) affect reaction rates and purity .

- Table 1 : Comparison of Reaction Conditions from Literature

| Reagent System | Temperature | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Acetyl chloride, CH₃COOH | Reflux | 65–75% | Predominantly N1-acetylation | |

| Acetic anhydride, H₂SO₄ | 0–5°C | 50–60% | Mixed regiochemistry |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves ambiguities in substituent positions. For example, dihedral angles between the pyrazole ring and aromatic substituents confirm spatial arrangements (e.g., 23.7° vs. 1.8° in fluorophenyl derivatives) .

- ¹H/¹³C NMR identifies substituent environments:

- Trifluoromethyl groups show distinct ¹⁹F coupling patterns (δ ~ -60 ppm) .

- Acetyl protons appear as singlets at δ 2.3–2.5 ppm .

- IR spectroscopy verifies functional groups (C=O stretch at ~1700 cm⁻¹ for acetyl) .

Q. What safety protocols are recommended for handling chlorinated and trifluoromethylated pyrazoles?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact with dust or vapors .

- Store in dry, cool environments (<8°C) away from oxidizers .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

- Methodological Answer :

- Docking studies (e.g., AutoDock Vina) model interactions with targets like carbonic anhydrase or prostaglandin synthases .

- Contradictions :

- Predicted high affinity for carbonic anhydrase (ΔG = -9.2 kcal/mol) may not correlate with in vitro IC₅₀ due to solvation effects .

- Trifluoromethyl groups enhance metabolic stability in simulations but may reduce bioavailability in vivo due to hydrophobicity .

- Validation : Pair MD simulations with SPR (surface plasmon resonance) assays to resolve discrepancies .

Q. What strategies address low yields in cross-coupling reactions involving the trifluoromethyl group?

- Methodological Answer :

- Catalyst optimization : Use Pd(PPh₃)₄ with Cu(I) co-catalysts to enhance C–F bond activation .

- Solvent systems : Polar aprotic solvents (DMF, THF) improve solubility of fluorinated intermediates .

- Additives : K₃PO₄ or Cs₂CO₃ mitigate dehalogenation side reactions .

- Case Study : Suzuki-Miyaura coupling of 5-(4-chlorophenyl)pyrazole with aryl boronic acids achieved 61% yield using Pd/Cu in THF/H₂O .

Q. How do steric effects from the phenyl and acetyl groups influence π-π stacking in crystal packing?

- Methodological Answer :

- Crystal structure analysis reveals:

- π-π interactions between phenyl rings (3.6–3.7 Å spacing) stabilize supramolecular assemblies .

- Acetyl groups introduce torsional strain, reducing coplanarity (dihedral angle >20°) and weakening stacking .

- Table 2 : Crystallographic Parameters from Selected Studies

| Compound | Space Group | π-π Distance (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Fluorophenyl derivative | P 1 | 3.6326 | 23.7 | |

| Chlorophenyl derivative | C2/c | 3.7244 | 1.8 |

Data Contradiction Analysis

Q. Why do different studies report conflicting regioselectivity in pyrazole acetylation?

- Methodological Answer :

- Contradiction : Some studies favor N1-acetylation , while others report N2-products .

- Resolution :

- Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl) shield N1, redirecting acetylation to N2 .

- Acid catalysis : H₂SO₄ promotes protonation at N2, altering reactivity .

- Experimental Design : Use kinetic studies (e.g., in situ IR) to track intermediate formation under varying conditions .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.